molecular formula C6H9ClN2S B11781959 2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine

2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine

Cat. No.: B11781959
M. Wt: 176.67 g/mol
InChI Key: MDKXXJIBBRFDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine is a heterocyclic compound featuring a partially saturated pyrimidine ring substituted with chlorine at position 2, a methyl group at position 4, and a methylthio (-SMe) group at position 1.

Properties

Molecular Formula

C6H9ClN2S

Molecular Weight

176.67 g/mol

IUPAC Name

2-chloro-6-methyl-3-methylsulfanyl-4H-pyrimidine

InChI

InChI=1S/C6H9ClN2S/c1-5-3-4-9(10-2)6(7)8-5/h3H,4H2,1-2H3

InChI Key

MDKXXJIBBRFDRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CCN(C(=N1)Cl)SC

Origin of Product

United States

Preparation Methods

Condensation Reactions for Ring Formation

Condensation of malononitrile derivatives with aldehydes or ketones under acidic or basic conditions is a widely used method. For example, a protocol adapted from the synthesis of 2-chloro-4,6-dimethoxypyrimidine involves a three-step process:

  • Salt formation : Malononitrile reacts with methanol and a composite solvent (e.g., dimethylformamide or cyclohexane) under anhydrous HCl to generate dimethyl propylenediimine dihydrochloride.

  • Cyanamide reaction : Treatment with potassium hydroxide and H₂NCN yields 3-amino-3-methoxy-N-cyano-2-propane imine.

  • Condensation : HCl gas introduction in the presence of a catalyst (e.g., POCl₃) facilitates cyclization to form the pyrimidine core.

Catalytic Systems and Solvent Optimization

Role of Composite Solvents

Composite solvents, such as dimethylformamide-cyclohexane mixtures, enhance reaction homogeneity and intermediate stability. In the synthesis of 2-chloro-4,6-dimethoxypyrimidine, a solvent blend of dimethyl sulfoxide and petroleum ether improved yields from 55% to 99% by stabilizing reactive intermediates during condensation. For methylthio-substituted analogs, polar aprotic solvents like dimethylacetamide may better solubilize sulfur-containing reagents.

Catalysts for Chlorination and Thiomethylation

  • Chlorination : POCl₃ paired with PCl₅ (10:1 ratio) efficiently replaces hydroxyl groups with chlorine at elevated temperatures (110–120°C).

  • Thiomethylation : Copper(I) iodide catalyzes Ullmann-type coupling between thiols and halopyrimidines, though direct nucleophilic substitution with CH₃SNa at 80°C in DMF is more cost-effective.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsConditionsYieldSelectivity
CondensationMalononitrileHCl, H₂NCN, POCl₃−15°C to 115°C, 8–24h70–85%Moderate
Post-Functionalization4-Methyl-2-hydroxypyrimidinePOCl₃, CH₃SNa80–120°C, 2–4h65–78%High

The condensation route offers higher theoretical yields but requires stringent temperature control. Post-functionalization provides better regioselectivity, critical for avoiding byproducts like 2,4-dichloro derivatives.

Challenges in Methylthio Group Introduction

Introducing the methylthio group at position 1 poses unique challenges:

  • Competing side reactions : Thiols can act as reducing agents, leading to dechlorination at position 2. Using methyl disulfide (CH₃SSCH₃) instead of CH₃SH mitigates this issue.

  • Oxidative degradation : Methylthio groups oxidize to sulfoxides under acidic conditions. Conducting reactions under nitrogen atmosphere and avoiding strong oxidants like HNO₃ preserves product integrity.

Scalability and Industrial Feasibility

Industrial-scale synthesis prioritizes cost-effectiveness and minimal waste. The condensation method generates 173 g of intermediate per 56 g malononitrile, demonstrating favorable atom economy . However, recycling composite solvents remains technically challenging. In contrast, post-functionalization uses commodity chemicals like POCl₃ but requires corrosive waste management.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.

Major Products Formed

    Substitution: Formation of 2-amino-4-methyl-1-(methylthio)-1,6-dihydropyrimidine.

    Oxidation: Formation of 2-chloro-4-methyl-1-(methylsulfinyl)-1,6-dihydropyrimidine.

    Reduction: Formation of 2-chloro-4-methyl-1-(methylthio)-1,6,5,6-tetrahydropyrimidine.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine often involves multi-component reactions such as the Biginelli reaction. This method allows for the efficient assembly of dihydropyrimidine derivatives with diverse functional groups. The compound's chemical formula is C7H8ClN3SC_7H_8ClN_3S, and it exhibits properties characteristic of dihydropyrimidines, including potential nucleophilic reactivity due to the presence of the methylthio group.

Research indicates that this compound possesses various biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of dihydropyrimidines exhibit significant anticancer properties. The compound has been evaluated for its effects on cancer cell proliferation and apoptosis in various cancer models.
  • Antimicrobial Properties : The compound has demonstrated activity against a range of microbial pathogens, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Some studies indicate that this compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on human cancer cell lines. The results showed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis in breast cancer cells. The mechanism was linked to the inhibition of specific signaling pathways associated with cell survival.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound. In vitro assays demonstrated that it effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent activity, suggesting its potential use as a lead compound for developing new antibiotics.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Treatment : As an anticancer agent, further development could lead to novel therapies targeting specific types of tumors.
  • Infectious Diseases : Its antimicrobial properties may contribute to the development of new treatments for bacterial infections.
  • Inflammatory Disorders : Understanding its anti-inflammatory effects could pave the way for treatments for conditions such as arthritis or inflammatory bowel disease.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs include chlorinated pyrimidines, methylthio-containing heterocycles, and dihydropyrimidine derivatives. Key comparisons are outlined below:

Table 1: Structural and Substituent Comparison
Compound Name CAS Number Molecular Formula Substituents (Position) Key Features
2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine Not Available C₆H₈ClN₂S Cl (2), CH₃ (4), -SMe (1) Dihydro core, mixed electronic effects
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₇H₅ClN₂O₂ Cl (2), CH₃ (6), -COOH (4) Carboxylic acid enhances polarity
2-Hydroxy-4-(methylthio)-butanoic acid 583-91-5 C₅H₁₀O₃S -OH (2), -SMe (4) Aliphatic backbone, thioether group

Key Observations :

  • Chlorine vs.

Physicochemical Properties

Limited experimental data exists for the target compound, but trends can be inferred from analogs:

Table 2: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) Predicted LogP* Solubility (Water) Melting Point (°C)
This compound 190.65 ~1.8 Low (lipophilic) Not Available
2-Chloro-6-methylpyrimidine-4-carboxylic acid 200.62 ~0.5 Moderate (polar -COOH) Not Available
2-Hydroxy-4-(methylthio)-butanoic acid 150.20 ~-0.3 High (hydroxy and -COOH) 85–90

Key Observations :

  • The methylthio and chloro groups in the target compound likely increase lipophilicity (LogP ~1.8) compared to the carboxylic acid analog (LogP ~0.5), impacting membrane permeability in biological systems.
  • The dihydro core may reduce ring aromaticity, enhancing reactivity in substitution reactions compared to fully aromatic pyrimidines.

Biological Activity

2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in pharmacology.

Synthesis

The synthesis of this compound typically involves the cyclocondensation of appropriate precursors. For example, a one-pot reaction using aldehydes, ethyl cyanoacetate, and thiourea can yield various substituted dihydropyrimidines, including the target compound. The general reaction pathway includes:

  • Formation of Dihydropyrimidine : Reacting aldehydes with ethyl cyanoacetate and thiourea.
  • Methylation : Introducing methyl groups to achieve the desired substitution pattern.

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. Notably:

  • Cell Lines Tested : A549 (lung), HT29 (colon), MCF7 (breast), and MDA-MB-231 (breast).
  • Findings : Compounds derived from this structure exhibited significant activity against HT29 and MDA-MB-231 cell lines. The most active derivatives demonstrated IC50 values indicating effective inhibition of cell proliferation.
CompoundCell LineIC50 (μM)
5cHT2915.2
5eMDA-MB-23112.3
5gA54918.7

These results suggest that modifications to the dihydropyrimidine structure can enhance biological activity.

The mechanism by which these compounds exert their effects may involve the inhibition of key enzymes involved in cellular proliferation and survival pathways. Dihydropyrimidines often interact with various biological targets, including:

  • Enzymatic Inhibition : Potentially inhibiting enzymes such as dihydropyrimidine dehydrogenase.
  • Cell Cycle Regulation : Inducing cell cycle arrest in cancer cells.

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Anticancer Studies : A study reported that derivatives showed promising results in inhibiting tumor growth in xenograft models.
  • Antiviral Activity : Research indicated that certain dihydropyrimidines possess antiviral properties, particularly against RNA viruses.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of pyrimidine derivatives often involves sequential halogenation and thioether formation. For example, chlorination at the 2-position can be achieved using POCl₃ under reflux conditions, while the methylthio group is introduced via nucleophilic substitution with sodium methanethiolate. Reaction optimization may include temperature control (e.g., 80–100°C for thioether formation) and catalytic bases like triethylamine to enhance nucleophilicity. Yields improve with rigorous exclusion of moisture and use of anhydrous solvents (e.g., DMF or THF) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the dihydropyrimidine ring protons (δ 5.5–6.5 ppm for H-5 and H-6) and methylthio substituent (δ 2.1–2.3 ppm for SCH₃).
  • LC-MS : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the chloro-methylthio moiety.
  • FT-IR : Absorbance bands for C-Cl (~550–650 cm⁻¹) and C-S (600–700 cm⁻¹) validate functional groups. Comparative analysis with literature data for analogous pyrimidines is essential .

Q. What safety protocols are recommended for handling sulfur- and chlorine-containing pyrimidines?

  • Methodological Answer : Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃). Personal protective equipment (gloves, goggles) is mandatory due to potential irritancy. Waste disposal should follow institutional guidelines for halogenated organics. While specific toxicity data for this compound is limited, structural analogs suggest avoiding inhalation and skin contact .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the methylthio group’s role in biological activity?

  • Methodological Answer : Design analogs with variations at the 1-(methylthio) position (e.g., replacing sulfur with oxygen or altering alkyl chain length). Test inhibitory potency against target enzymes (e.g., acetylcholinesterase) using spectrophotometric assays (e.g., Ellman’s method). Dose-response curves (IC₅₀ values) and molecular docking (e.g., AutoDock Vina) can correlate substituent effects with binding affinity .

Q. What strategies resolve discrepancies in activity data between in vitro and cell-based assays?

  • Methodological Answer :

  • Assay Validation : Ensure consistent enzyme sources (e.g., human recombinant vs. tissue extracts) and buffer conditions (pH, ionic strength).
  • Membrane Permeability : Use Caco-2 cell models to assess if poor cellular uptake explains reduced activity.
  • Metabolite Screening : LC-MS/MS can identify degradation products in cell media that may interfere with activity .

Q. How can reaction conditions be optimized for halogenated dihydropyrimidine intermediates?

  • Methodological Answer : For chlorination, microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 120°C vs. 6 hours conventional heating). Catalyst screening (e.g., ZnCl₂ vs. FeCl₃) improves regioselectivity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to minimize byproducts .

Q. What computational tools predict the compound’s stability under physiological conditions?

  • Methodological Answer :

  • DFT Calculations : Predict hydrolytic susceptibility of the C-Cl bond using Gaussian09 with B3LYP/6-31G* basis sets.
  • Molecular Dynamics (MD) : Simulate interactions in aqueous environments (e.g., GROMACS) to assess conformational stability.
  • pKa Prediction : Tools like MarvinSuite estimate ionization states affecting solubility and reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.